molecular formula C24H26N4O2 B2910021 4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 942883-87-6

4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No.: B2910021
CAS No.: 942883-87-6
M. Wt: 402.498
InChI Key: XYXJBYDDYCLRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one features a benzimidazole core fused with a pyrrolidin-2-one ring system. Key structural attributes include:

  • A 2-oxoethyl linker bridging the benzimidazole and pyrrolidinone moieties.
  • A pyrrolidin-1-yl group attached to the ketone of the linker.
  • A m-tolyl substituent (3-methylphenyl) on the pyrrolidinone nitrogen.

This architecture is designed to optimize interactions with biological targets, leveraging the benzimidazole's aromaticity and hydrogen-bonding capacity, combined with the pyrrolidinone's conformational flexibility .

Properties

IUPAC Name

1-(3-methylphenyl)-4-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-7-6-8-19(13-17)27-15-18(14-22(27)29)24-25-20-9-2-3-10-21(20)28(24)16-23(30)26-11-4-5-12-26/h2-3,6-10,13,18H,4-5,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJBYDDYCLRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticonvulsant, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of benzimidazole derivatives, characterized by a pyrrolidine moiety. Its molecular formula is C24H30N4O2C_{24}H_{30}N_4O_2, with a molecular weight of approximately 430.53 g/mol. The structure comprises multiple functional groups that contribute to its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar benzimidazole derivatives. For instance, a related compound demonstrated significant efficacy in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The effective doses (ED50) for these models were reported as follows:

ModelED50 (mg/kg)
MES49.6
6 Hz63.2
scPTZ67.4

These results suggest that compounds with similar structural features may exhibit robust anticonvulsant activity, potentially through modulation of GABAergic pathways or sodium channel inhibition .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated. For example, related benzimidazole derivatives have shown efficacy in reducing inflammation in animal models. One study reported that a benzimidazole analog significantly inhibited carrageenan-induced paw edema in rats, indicating its ability to suppress inflammatory responses . The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

The antimicrobial properties of this class of compounds are noteworthy. Research has demonstrated that certain benzimidazole derivatives exhibit antibacterial activity against multi-drug resistant strains of bacteria such as MRSA and VRE. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 0.5–4 μg/mL against Gram-positive bacteria . The proposed mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication.

Summary of Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
MRSA0.5 - 4
VRE0.5 - 4
E. coli>125
Pseudomonas aeruginosa>150

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Anticonvulsant Study : In a controlled trial, a series of pyrrolidine derivatives were tested for their anticonvulsant effects in mice. The compound with structural similarities to our target showed significant seizure protection at doses comparable to those mentioned above .
  • Inflammation Model : A study involving carrageenan-induced inflammation demonstrated that a benzimidazole derivative significantly reduced paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : A series of experiments evaluated the antibacterial effects of various benzimidazole derivatives against common pathogens, confirming their effectiveness against resistant strains and suggesting further exploration for clinical applications .

Comparison with Similar Compounds

Pyrrolidinone-Benzimidazole Derivatives with Varying Substituents

Compound Name Substituent on Pyrrolidinone Key Structural Differences Implications
Target Compound m-Tolyl (3-methylphenyl) Balanced lipophilicity and steric bulk. Enhanced membrane permeability and target affinity compared to polar groups .
4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one (21b) 3,5-Dichloro-2-hydroxyphenyl Electron-withdrawing Cl atoms and phenolic -OH. Increased acidity (NH proton at δ 13.08 ppm in NMR) and potential antimicrobial activity due to halogenation .
4-(1H-Benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one Benzyl Bulkier aromatic group. Higher lipophilicity may improve CNS penetration but reduce solubility .

Variations in the 2-Oxoethyl Linker Substituent

Compound Name Linker Substituent Key Differences Implications
Target Compound Pyrrolidin-1-yl Five-membered ring with NH group. Moderate flexibility and hydrogen-bonding potential.
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]benzimidazol-2-yl}pyrrolidin-2-one Piperidin-1-yl Six-membered ring. Increased conformational flexibility and altered binding kinetics .
1-Ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]benzimidazol-2-yl}pyrrolidin-2-one Piperidin-1-yl + ethyl group Ethyl substituent on pyrrolidinone. Enhanced metabolic stability but reduced solubility .

Thiazole-Containing Analogues

Compounds such as 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (e.g., 5a–h) incorporate a thiazole ring and naphthalene substituent .

  • Naphthalene extends aromatic conjugation, increasing π-π stacking capacity but reducing solubility.

Spectral Comparisons

  • ¹H NMR : Benzimidazole NH protons resonate between δ 10.8–13.08 ppm across analogues .
  • ¹³C NMR: Carbonyl groups (C=O) in pyrrolidinone and linker appear at δ 160–165 ppm, confirming cyclic ketone formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.